7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone
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Overview
Description
7-Bicyclo[410]heptanyl(2,3-dihydroindol-1-yl)methanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction is known for its ability to form complex bicyclic structures efficiently .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvents, are optimized to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The choice of reagents and conditions depends on the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but differs in the arrangement of its carbon atoms.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in its bicyclic structure, which can significantly alter its chemical properties.
Uniqueness
7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone is unique due to its specific bicyclic structure and the presence of the indole moiety. This combination of structural features can result in unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-16(15-12-6-2-3-7-13(12)15)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13,15H,2-3,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMKOZVQONOKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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